![molecular formula C17H19Cl2N5OS B2472403 5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-45-3](/img/structure/B2472403.png)
5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H19Cl2N5OS and its molecular weight is 412.33. The purity is usually 95%.
BenchChem offers high-quality 5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Imatinib is a potent tyrosine kinase inhibitor used primarily for treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). It specifically targets the BCR-ABL fusion protein in CML cells, inhibiting their proliferation and promoting apoptosis .
- Some derivatives of Imatinib exhibit promising antileishmanial activity. A molecular simulation study highlighted the potent in vitro antipromastigote activity of certain compounds, including one with a favorable binding pattern in the LmPTR1 pocket .
- Pyrazole-bearing compounds , which include Imatinib , have demonstrated diverse pharmacological effects, including antimalarial activity. Further research is needed to explore their potential in combating malaria .
- Imatinib has been investigated for its role in inactivating NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) in colon cancer cells. By inhibiting NF-κB, it blunts the cancer cells’ ability to grow through antiapoptotic mechanisms .
- Crystallographic studies have characterized the structure of Imatinib . Notably, the freebase form of Imatinib (precipitated from a mixture with arginine) reveals an extended conformation, forming infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups .
- In single crystals, Imatinib adopts two main conformations: an extended form with the pyridylpyrimidine moiety in trans position toward the methylbenzene ring and a folded form with the pyridylpyrimidine moiety cis situated to the methylbenzene ring. π…π stacking interactions are more typical for the folded conformation .
Leukemia Treatment
Antileishmanial Activity
Antimalarial Potential
NF-κB Inactivation in Colon Cancer
Crystal Structure Studies
Conformational Insights
These applications highlight the versatility and potential of Imatinib in various therapeutic contexts. Researchers continue to explore its mechanisms of action and novel applications, making it a fascinating subject of scientific investigation. 🌟
properties
IUPAC Name |
5-[(3,4-dichlorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5OS/c1-10-20-17-24(21-10)16(25)15(26-17)14(23-7-5-22(2)6-8-23)11-3-4-12(18)13(19)9-11/h3-4,9,14,25H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQQOQQXAISNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
Disclaimer and Information on In-Vitro Research Products
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